Cas no 1602816-79-4 (spiro4.5decane-8-thiol)
spiro4.5decane-8-thiol Chemical and Physical Properties
Names and Identifiers
-
- Spiro[4.5]decane-8-thiol
- 1602816-79-4
- EN300-1288680
- SCHEMBL22816899
- spiro4.5decane-8-thiol
-
- Inchi: 1S/C10H18S/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2
- InChI Key: OGXXILIRJYXMQC-UHFFFAOYSA-N
- SMILES: SC1CCC2(CC1)CCCC2
Computed Properties
- Exact Mass: 170.11292175g/mol
- Monoisotopic Mass: 170.11292175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 0.99±0.1 g/cm3(Predicted)
- Boiling Point: 253.4±9.0 °C(Predicted)
- pka: 10.85±0.20(Predicted)
spiro4.5decane-8-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288680-0.05g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 0.05g |
$959.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-0.1g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 0.1g |
$1005.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-0.25g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 0.25g |
$1051.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-0.5g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 0.5g |
$1097.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-1.0g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-2.5g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 2.5g |
$2240.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-5.0g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-10.0g |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1288680-50mg |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1288680-100mg |
spiro[4.5]decane-8-thiol |
1602816-79-4 | 100mg |
$678.0 | 2023-10-01 |
spiro4.5decane-8-thiol Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on spiro4.5decane-8-thiol
Spiro4.5decane-8-thiol: A Comprehensive Overview
Spiro4.5decane-8-thiol, identified by the CAS number 1602816-79-4, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its spirocyclic structure, which consists of two rings fused at a single atom, creating a unique spatial arrangement that imparts distinctive chemical properties.
The molecular structure of spiro4.5decane-8-thiol comprises a spiro junction connecting a four-membered ring and a five-membered ring, with a thiol (-SH) group attached at the eighth position. This configuration not only influences its physical properties but also plays a crucial role in its chemical reactivity and potential applications.
Recent studies have highlighted the importance of spiro4.5decane-8-thiol in the development of advanced materials, particularly in the realm of nanotechnology and drug delivery systems. The compound's ability to form stable self-assembled monolayers (SAMs) on various surfaces has been extensively explored, making it a promising candidate for applications in biosensors, catalysis, and surface modification.
In terms of synthesis, researchers have developed several efficient methods to prepare spiro4.5decane-8-thiol. One notable approach involves the use of click chemistry principles, which enable rapid and selective formation of the spirocyclic structure with high yields. This method has been optimized to minimize side reactions and maximize product purity, ensuring scalability for industrial applications.
The chemical properties of spiro4.5decane-8-thiol are heavily influenced by its thiol group, which exhibits strong nucleophilic character and can participate in various nucleophilic substitution reactions. Additionally, the compound's spirocyclic framework contributes to its rigidity and stability, making it resistant to thermal degradation under certain conditions.
From an environmental standpoint, studies have shown that spiro4.5decane-8-thiol demonstrates low toxicity and biodegradability under controlled conditions, which aligns with current trends toward sustainable chemistry practices.
In conclusion, spiro4.5decane-8-thiol, with its distinctive structure and versatile properties, represents a valuable addition to the arsenal of compounds used in modern chemical research and industrial applications.
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